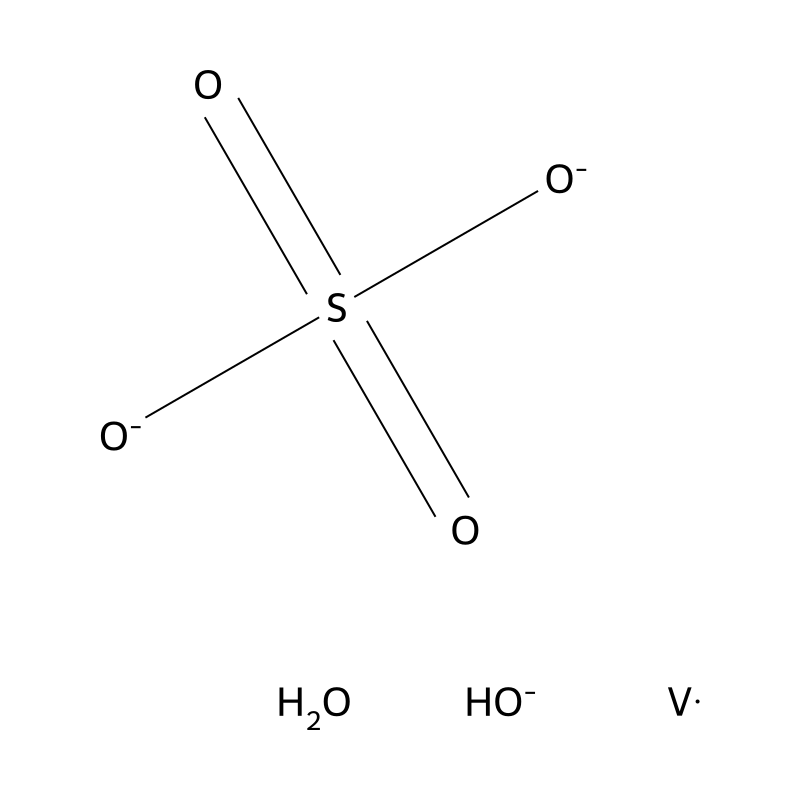

Oxidovanadium(3+) sulfate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Energy Storage

Oxidovanadium(III) sulfate hydrate has been investigated as a potential cathode material for rechargeable lithium batteries. Studies suggest that it exhibits good electrochemical performance, with high specific capacity and good cyclability (the ability to be repeatedly charged and discharged) [].

Catalysis

The unique properties of oxidovanadium(III) sulfate hydrate make it a promising candidate for various catalytic applications. Research has explored its potential as a catalyst for:

- Oxidation reactions: The compound has shown activity in oxidizing organic molecules, such as alcohols and aldehydes.

- Reduction reactions: Studies suggest its potential for catalyzing the reduction of nitro compounds to amines.

Material Science

Oxidovanadium(III) sulfate hydrate is being explored for its potential use in the development of new functional materials. Its unique crystal structure and interesting magnetic properties make it a candidate for applications in:

- Magnetism: Research suggests that the material exhibits interesting magnetic behavior, potentially leading to applications in spintronics and magnetic recording.

- Ion exchange: The compound's ability to reversibly bind and release ions makes it a potential candidate for ion exchange applications, such as water purification and separation processes.

Oxidovanadium(3+) sulfate hydrate, commonly referred to as vanadyl sulfate hydrate, is a blue crystalline compound with the chemical formula . It is notable for its solubility in water and exhibits weak oxidizing properties. The compound is characterized by a molecular weight of approximately 163.00 g/mol and has a melting point of around 105 °C . Its unique structure allows it to play significant roles in various chemical processes and biological systems.

As research on this compound is ongoing, detailed safety information is limited. Vanadium compounds in general can exhibit some degree of toxicity []. It is advisable to handle this material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting until more information becomes available.

The general reaction for the formation of oxidovanadium(3+) sulfate hydrate can be represented as follows:

Oxidovanadium(3+) sulfate hydrate has garnered attention for its biological activities, particularly its role as a potential hypoglycemic agent. Studies have shown that it can influence glucose metabolism, making it a subject of interest in diabetes research. The compound has been noted to mimic insulin's effects, enhancing glucose uptake in cells and improving insulin sensitivity . Additionally, it exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

The synthesis of oxidovanadium(3+) sulfate hydrate typically involves the reaction of vanadium pentoxide with sulfuric acid and water. The process can be summarized as follows:

- Preparation of Vanadium Pentoxide: Vanadium pentoxide is dissolved in concentrated sulfuric acid.

- Hydration: Water is added to the solution to facilitate the formation of the hydrated sulfate.

- Crystallization: The solution is cooled to allow for crystallization of oxidovanadium(3+) sulfate hydrate.

This method yields a pure form of the compound, which can be further purified through recrystallization techniques if necessary .

Oxidovanadium(3+) sulfate hydrate finds applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in oxidation reactions.

- Biomedicine: Due to its biological activity, it is explored for potential therapeutic applications in diabetes management.

- Material Science: It is used in the production of vanadium-based materials and coatings due to its unique properties .

Studies on the interactions of oxidovanadium(3+) sulfate hydrate with other biological molecules have revealed insights into its mechanism of action. Research indicates that it can interact with insulin receptors, enhancing their activity and promoting glucose uptake in target tissues . Furthermore, its interactions with various metal ions have been explored to understand its coordination chemistry better.

Several compounds exhibit similarities to oxidovanadium(3+) sulfate hydrate, including:

- Vanadyl Sulfate: A related compound with similar applications but differing oxidation states.

- Vanadium(III) Sulfate: Exhibits different biological activities and stability compared to oxidovanadium(3+) sulfate hydrate.

- Vanadyl Phosphate: Shares some catalytic properties but differs in solubility and biological effects.

Comparison TableCompound Chemical Formula Oxidation State Solubility Biological Activity Oxidovanadium(3+) Sulfate Hydrate +4 Soluble Hypoglycemic potential Vanadyl Sulfate +4 Very soluble Antioxidant properties Vanadium(III) Sulfate +3 Soluble Different metabolic effects Vanadyl Phosphate +4 Soluble Varies by formulation

| Compound | Chemical Formula | Oxidation State | Solubility | Biological Activity |

|---|---|---|---|---|

| Oxidovanadium(3+) Sulfate Hydrate | +4 | Soluble | Hypoglycemic potential | |

| Vanadyl Sulfate | +4 | Very soluble | Antioxidant properties | |

| Vanadium(III) Sulfate | +3 | Soluble | Different metabolic effects | |

| Vanadyl Phosphate | +4 | Soluble | Varies by formulation |

Oxidovanadium(3+) sulfate hydrate stands out due to its specific biological activities related to glucose metabolism and its unique catalytic properties compared to these similar compounds. Its ability to mimic insulin makes it particularly valuable in diabetes research and treatment strategies.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

16840-96-3